1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C13H15NOS and its molecular weight is 233.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemical Analysis
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone and its derivatives have been explored in various synthetic and stereochemical studies. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors, such as PKI-179, involves complex stereochemical determinations and transformations, highlighting its role in developing targeted therapeutic agents (Zecheng Chen et al., 2010). Similarly, the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes have been investigated for their analgetic and narcotic antagonist activities, demonstrating the compound's potential in developing new pain management solutions (M. Takeda et al., 1977).
Drug Discovery and Chemical Characterization
The compound and its related structures serve as crucial intermediates or building blocks in the synthesis of various pharmacologically active molecules. For example, photochemical synthesis techniques utilizing acetophenone enamides have been developed to produce 2-azabicyclo[3.2.0]heptanes, which are valuable in drug discovery efforts for creating new therapeutic agents (Tetiana V. Druzhenko et al., 2018). Additionally, the synthesis and characterization of cephem derivatives for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches have been explored, indicating the versatility of these compounds in advancing targeted cancer treatments (Lorena Blau et al., 2008).
Potential Antiviral and Antitumor Activities
Compounds derived from this compound have shown potential antiviral and antitumor activities. Research on novel thiazolyl(hydrazonoethyl)thiazoles, synthesized using a one-pot three-component reaction, has revealed promising activities against MCF-7 tumor cells, suggesting potential applications in cancer therapy (Huda K. Mahmoud et al., 2021).
Ring-Opening Polymerization Catalysts
Moreover, derivatives such as guanidine and amidine organocatalysts have been employed in the ring-opening polymerization of cyclic esters, illustrating the compound's utility in materials science and polymer chemistry (B. Lohmeijer et al., 2006).
Mechanism of Action
Target of Action
The compound, also known as 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities . .
Mode of Action
Tropane alkaloids are known to interact with various receptors in the nervous system, including muscarinic acetylcholine receptors, and can have anticholinergic effects .
Biochemical Pathways
Based on the known effects of tropane alkaloids, it can be inferred that this compound may affect neurotransmission, particularly cholinergic signaling .
Result of Action
Based on the known effects of tropane alkaloids, it can be inferred that this compound may have effects on the nervous system, potentially leading to changes in neurotransmission .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(8-10-6-7-16-9-10)14-11-2-1-3-12(14)5-4-11/h1-2,6-7,9,11-12H,3-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCBCMZVHKXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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